molecular formula C15H18O3 B14239962 Tert-butyl 3-(3-acetylphenyl)prop-2-enoate CAS No. 568572-25-8

Tert-butyl 3-(3-acetylphenyl)prop-2-enoate

Cat. No.: B14239962
CAS No.: 568572-25-8
M. Wt: 246.30 g/mol
InChI Key: GLMSINMPNHOPRI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-acetylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetylphenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-acetylphenyl)prop-2-enoate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst and a polymerization inhibitor. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-acetylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 3-(3-acetylphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-acetylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The acetylphenyl group may interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-acetylphenyl)prop-2-enoate: Similar structure but with the acetyl group at the para position.

    Tert-butyl 3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of an acetyl group.

    Tert-butyl 3-(4-chlorophenyl)prop-2-enoate: Contains a chloro group instead of an acetyl group .

Uniqueness

Tert-butyl 3-(3-acetylphenyl)prop-2-enoate is unique due to the specific positioning of the acetyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications and reactions compared to its analogs.

Properties

CAS No.

568572-25-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 3-(3-acetylphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O3/c1-11(16)13-7-5-6-12(10-13)8-9-14(17)18-15(2,3)4/h5-10H,1-4H3

InChI Key

GLMSINMPNHOPRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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